molecular formula C6H6OS5 B4967552 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

Cat. No. B4967552
M. Wt: 254.4 g/mol
InChI Key: SEGMENKGJVBUQK-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione, also known as DMDDT, is a sulfur-containing heterocyclic compound. It has been studied extensively due to its potential applications in various fields such as organic electronics, catalysis, and biomedicine.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is not well understood. However, it is believed to interact with cellular proteins and enzymes, leading to changes in their activity and function. 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has been shown to have both biochemical and physiological effects. In vitro studies have shown that 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione can inhibit the growth of cancer cells and induce apoptosis. 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is its ease of synthesis and high yield. It also has unique electronic and structural properties that make it useful in various applications. However, 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a relatively new compound, and its toxicity and safety profile are not well understood. Therefore, caution should be exercised when working with 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione in lab experiments.

Future Directions

There are several future directions for 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione research. In organic electronics, 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione could be used as a hole-transporting material in more advanced OLEDs and OSCs. In catalysis, 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione could be explored as a catalyst for new organic synthesis reactions. In biomedicine, further studies are needed to fully understand the mechanism of action of 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione and its potential as an anti-cancer agent. Additionally, more research is needed to determine the toxicity and safety profile of 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione.
Conclusion:
5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a sulfur-containing heterocyclic compound that has potential applications in various fields such as organic electronics, catalysis, and biomedicine. Its ease of synthesis and unique electronic and structural properties make it useful in various applications. However, caution should be exercised when working with 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione in lab experiments due to its relatively new status and unknown toxicity and safety profile. Further research is needed to fully understand the mechanism of action of 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione and its potential applications.

Synthesis Methods

5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione can be synthesized by the reaction of 1,2-dithiol-3-thione with formaldehyde in the presence of sodium hydroxide. The reaction proceeds through a cascade reaction involving the formation of a cyclic intermediate followed by a ring-opening reaction. This method provides a high yield of 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione and has been widely used in the synthesis of this compound.

Scientific Research Applications

5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has been extensively studied for its potential applications in various fields. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has also been used as a catalyst in organic synthesis reactions due to its unique electronic and structural properties. In biomedicine, 5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

5-(hydroxymethyl)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS5/c7-1-3-2-9-4-5(10-3)12-6(8)11-4/h3,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGMENKGJVBUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=C(S1)SC(=S)S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

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